molecular formula C11H15NO B1607664 N-ethyl-N-(2-methylphenyl)acetamide CAS No. 6932-92-9

N-ethyl-N-(2-methylphenyl)acetamide

Cat. No.: B1607664
CAS No.: 6932-92-9
M. Wt: 177.24 g/mol
InChI Key: RYXUDYGBXVDETA-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, offered as a high-purity research chemical for laboratory investigation . As an N-substituted acetamide, this compound is of significant interest in organic and medicinal chemistry research, particularly in studies focused on structure-activity relationships (SAR). Researchers utilize such compounds as synthetic intermediates or reference standards in the development of analytical methods, including chromatography and mass spectrometry . The presence of both ethyl and 2-methylphenyl (o-tolyl) substituents on the nitrogen atom makes it a valuable scaffold for probing steric and electronic effects in molecular recognition. This compound is provided exclusively for research purposes in laboratory settings. It is not for diagnostic or therapeutic uses, and is strictly not intended for human consumption. Researchers should handle all chemicals with appropriate precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12(10(3)13)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXUDYGBXVDETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361601
Record name N-ethyl-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6932-92-9
Record name N-ethyl-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Safe Handling & Risk Profile of N-Ethyl-N-(2-methylphenyl)acetamide

[1]

Executive Summary & Operational Context[1][2][3]

N-Ethyl-N-(2-methylphenyl)acetamide (CAS 13417-12-4) is a secondary amide primarily utilized in drug development as a synthesis intermediate or a reference impurity standard (often associated with Crotamiton or Lidocaine analogs).[1]

Unlike commodity chemicals with established, decades-old toxicological datasets, this compound is frequently encountered as a "Research Chemical."[1] Consequently, standard Safety Data Sheets (SDS) often lack specific organ-toxicity data.[1] This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles , treating the compound with the rigor required for N,N-disubstituted anilides.

Core Safety Directive: Treat as a potential methemoglobinemia inducer and severe eye/skin irritant . Handling requires strict engineering controls to prevent aerosolization and dermal absorption.

Physicochemical Identification

Before handling, verify the material against the Certificate of Analysis (CoA). This compound often exists as a viscous liquid or low-melting solid, making transfer difficult and increasing the risk of drips/spills.[1]

PropertySpecification / Value
Chemical Name N-Ethyl-N-(2-methylphenyl)acetamide
Synonyms N-Ethyl-o-acetotoluidide; N-Ethyl-N-o-tolylacetamide
CAS Number 13417-12-4
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Check CoA)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water
Partition Coefficient LogP ~ 1.7 - 2.0 (Predicted)

Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived via SAR)

Based on the toxicity profiles of structural analogs (N-ethyl-o-toluidine and N-ethyl-N-phenylacetamide).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential blood/liver effects).[1]

Mechanism of Toxicity: The Metabolic Trap

The primary risk stems not just from the parent molecule, but from its metabolic hydrolysis. In vivo, amidases cleave the amide bond, releasing N-ethyl-o-toluidine .[1]

  • The Hazard: o-Toluidine derivatives are well-documented inducers of methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), leading to tissue hypoxia.[1]

  • Implication: Cyanosis (blue skin/lips) is a late-stage sign of exposure.[1] Early detection requires biological monitoring if handling large quantities.[1]

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation pathway that necessitates strict handling controls.[1]

MetabolicPathwayParentN-Ethyl-N-(2-methylphenyl)acetamide(Parent Molecule)EnzymeHepatic Amidases(Hydrolysis)Parent->EnzymeMetabolite1Acetic Acid(Benign)Enzyme->Metabolite1Metabolite2N-ethyl-o-toluidine(TOXIC PRECURSOR)Enzyme->Metabolite2Major PathwayToxicityMethemoglobinemia(Hemoglobin Oxidation)Metabolite2->ToxicityBio-activation

Figure 1: Metabolic hydrolysis pathway yielding the toxic N-ethyl-o-toluidine moiety.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1][8][9]

The "Barrier" Strategy

Standard latex gloves are insufficient for lipophilic amides, which can permeate rubber matrices.

  • Respiratory: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Dermal (Hands): Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for liquid handling where splashing is a risk.[1]

Safe Handling Protocol: Step-by-Step

This protocol is designed to eliminate the risk of aerosol inhalation and dermal contact.

Phase 1: Preparation
  • Verify Ventilation: Check the fume hood monitor. If flow is <80 fpm, STOP.

  • Prepare Solvents: Pre-measure solvents (e.g., DMSO) to minimize open-container time.[1]

  • Decontaminate Balance: Place a disposable balance mat or weigh paper around the balance inside the hood.

Phase 2: Weighing & Transfer
  • Tare Vial: Place the receiving vial (scintillation vial or volumetric flask) on the balance.

  • Transfer:

    • If Solid: Use a disposable anti-static spatula.[1]

    • If Liquid/Viscous: Use a positive-displacement pipette.[1] Do not use standard air-displacement pipettes as viscous liquids can drip, contaminating surfaces.[1]

  • Solubilization: Add solvent immediately to the vial to suppress volatility/dust. Cap tightly.

Phase 3: Cleanup & Waste[10]
  • Wipe Down: Clean the balance area with a methanol-dampened wipe.[1]

  • Disposal: Dispose of wipes and gloves as Hazardous Chemical Waste (do not use regular trash).

  • Wash: Wash hands with soap and water immediately after de-gloving.

Operational Workflow Diagram

SafeHandlingcluster_HoodChemical Fume Hood ZoneStartStart: Material ReceiptCheckCheck Phys-Chem State(Liquid vs Solid)Start->CheckWeighWeighing(Use Anti-Static Spatula)Check->WeighTransfer to HoodSolventImmediate Solubilization(DMSO/MeOH)Weigh->SolventSealSeal ContainerSolvent->SealWasteSolid Waste Disposal(Incineration Stream)Seal->WasteContaminated WipesEndWash Hands & DocumentSeal->EndSample to StorageWaste->End

Figure 2: Operational workflow emphasizing containment within the fume hood zone.

Emergency Response Protocols

Accidental Spills
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel.[1][5]

    • Cover with absorbent pads (polypropylene).

    • Clean surface with ethanol/methanol (compound is lipophilic; water is ineffective).

    • Dispose of all materials as hazardous waste.[1]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4] Do not rub. Seek medical attention.

  • Skin Contact:

    • Immediate: Remove contaminated clothing.[1][3][2][4][6][7][8][9]

    • Wash: Scrub gently with soap and copious water.[1]

    • Monitor: Watch for signs of irritation or cyanosis (blue lips/fingernails) over the next 6 hours.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4][8][9] Contact Poison Control immediately.[1]

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if used as a primary reference standard.

  • Incompatibilities: Strong oxidizing agents, strong acids (promotes hydrolysis to toxic aniline).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13736174, N-Ethyl-N-methyl-2-phenylacetamide (Analogous Structure).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-ethyl-o-toluidine (Metabolic Precursor).[1] Retrieved from [Link][1]

  • U.S. National Library of Medicine. TOXNET: Toxicology Data Network - Aniline Derivatives.[1] (General Reference for Aniline Toxicity).

Comprehensive Technical Guide: N-Ethyl-N-(2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-ethyl-N-(2-methylphenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as the saturated core of the renowned antipruritic and scabicidal agent, Crotamiton (N-ethyl-o-crotonotoluidide). While Crotamiton contains an unsaturated crotonyl tail, the fundamental pharmacophore resides in the N-substituted o-toluidine amide structure.

This guide analyzes the transition from this core acetamide scaffold to its bioactive derivatives, focusing on TRPV4 (Transient Receptor Potential Vanilloid 4) channel modulation. We explore the synthesis, structure-activity relationships (SAR), and the distinct "bimodal" mechanism of action where these derivatives inhibit TRPV4 during exposure but induce massive pore dilation upon washout—a phenomenon critical for understanding their antipruritic efficacy.

Chemical Foundation & Structural Analysis

The Core Scaffold

The molecule N-ethyl-N-(2-methylphenyl)acetamide (also known as N-ethyl-o-acetotoluidide) consists of an o-toluidine ring nitrogen-substituted with an ethyl group and an acetyl group.

  • Lipophilicity: The absence of ionizable groups (unlike lidocaine-type anesthetics) renders this scaffold highly lipophilic (LogP ~2.0–2.5), facilitating rapid dermal penetration.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring forces the amide bond out of planarity, a conformational feature essential for receptor binding (TRPV4) and metabolic stability against amidases.

Comparison: Saturated vs. Unsaturated

The primary derivative, Crotamiton , introduces a double bond in the acyl chain (crotonyl group).

FeatureN-ethyl-N-(2-methylphenyl)acetamideCrotamiton (Derivative)
Acyl Group Acetyl (-COCH₃)Crotonyl (-COCH=CHCH₃)
Saturation SaturatedUnsaturated (Trans-alkene)
Primary Use Synthetic Intermediate / ModelAntipruritic / Scabicidal
TRPV4 Activity Moderate InhibitorPotent Inhibitor

Mechanism of Action: The TRPV4 Paradox

Recent electrophysiological studies (Kittaka et al., 2017) have elucidated a unique mechanism for this class of derivatives. Unlike classical antagonists, N-ethyl-N-(2-methylphenyl)amide derivatives exhibit a bimodal effect on the TRPV4 ion channel.

The "Block and Burst" Mechanism
  • Inhibition Phase: Upon application, the molecule binds to the TRPV4 channel, effectively blocking basal and agonist-induced calcium influx. This correlates with the immediate relief of itch (antipruritic effect).

  • Washout Phase (Pore Dilation): As the drug concentration decreases (washout), the channel does not merely return to a closed state. Instead, the pore undergoes a conformational change, dilating significantly to allow a massive influx of large cations (e.g., NMDG+).

This "rebound" activation suggests that the derivatives stabilize a specific closed-desensitized state, and their removal triggers a catastrophic opening, potentially desensitizing the sensory neuron long-term.

TRPV4_Mechanism cluster_0 Therapeutic Window TRPV4_Open TRPV4 Channel (Open/Active) TRPV4_Blocked TRPV4 Blocked (Inhibited State) TRPV4_Open->TRPV4_Blocked Inhibition Drug_Bind Drug Binding (Crotamiton/Deriv) Drug_Bind->TRPV4_Blocked Washout Drug Washout (Diffusion) TRPV4_Blocked->Washout Clearance Pore_Dilation Pore Dilation (Massive Ca2+ Influx) Washout->Pore_Dilation Conformational Shift Desensitization Neuronal Desensitization Pore_Dilation->Desensitization Signal Termination

Caption: Figure 1. Bimodal modulation of TRPV4 by N-ethyl-N-(2-methylphenyl)acetamide derivatives.

Synthesis Protocols

General Synthesis: Schotten-Baumann Acylation

This protocol describes the synthesis of the core acetamide scaffold. The same method applies to Crotamiton by substituting acetyl chloride with crotonyl chloride.

Reagents:

  • N-Ethyl-o-toluidine (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-ethyl-o-toluidine (13.5 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) in anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice-water bath to maintain the temperature at 0–5 °C.

  • Acylation: Dropwise add Acetyl Chloride (9.4 g, 120 mmol) dissolved in DCM (20 mL) over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:4).

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove excess acid.

    • Wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The residue is purified via vacuum distillation (bp ~140°C at 10 mmHg) or silica gel column chromatography to yield N-ethyl-N-(2-methylphenyl)acetamide as a pale yellow oil.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: N-Ethyl-o-toluidine Reaction Reaction: DCM, 0°C -> RT, 4h Start->Reaction Reagents Add: Acetyl Chloride + Base (TEA) Reagents->Reaction Quench Workup: HCl Wash (Remove Amine) NaHCO3 Wash (Remove Acid) Reaction->Quench Product Product: N-ethyl-N-(2-methylphenyl)acetamide Quench->Product

Caption: Figure 2. Synthetic pathway for N-ethyl-N-(2-methylphenyl)acetamide via acylation.

Structure-Activity Relationship (SAR)[1][2]

The biological activity of this scaffold is highly sensitive to substitutions at three key positions:

PositionModificationEffect on Activity
N-Alkyl (Ethyl) Change to MethylReduced lipophilicity; decreased dermal permeation.
N-Alkyl (Ethyl) Change to Propyl/ButylIncreased lipophilicity but steric bulk may hinder TRPV4 binding pocket access.
Phenyl Ring (Ortho) Remove Methyl (H)Loss of activity. The ortho-methyl is crucial for twisting the amide bond (atropisomerism-like effect).
Phenyl Ring (Ortho) Change to ChlorineMaintains activity (bioisostere), seen in herbicide intermediates.
Acyl Group Acetyl (Saturated)Baseline activity. Good solvent properties, moderate TRPV4 inhibition.
Acyl Group Crotonyl (Unsaturated)Optimal Activity. The rigidity of the double bond enhances binding affinity to TRPV4.

Experimental Assay: TRPV4 Calcium Influx[3]

To validate the activity of synthesized derivatives, a calcium influx assay using HEK293 cells expressing human TRPV4 is the gold standard.

Protocol:

  • Cell Culture: Plate HEK293t cells stably expressing hTRPV4 in 96-well poly-D-lysine coated plates.

  • Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 minutes at 37°C.

  • Baseline: Measure basal fluorescence (340/380 nm excitation ratio).

  • Agonist Challenge: Apply GSK1016790A (potnet TRPV4 agonist, 10 nM) to induce Ca²⁺ influx.[1]

  • Inhibition Test: Co-apply the N-ethyl-N-(2-methylphenyl)acetamide derivative (10 µM - 500 µM).

    • Expected Result: Immediate reduction in fluorescence (Inhibition).

  • Washout Test: Replace buffer with compound-free solution.

    • Expected Result: Rapid, high-amplitude spike in fluorescence (Pore Dilation).

References

  • Kittaka, H., et al. (2017). The transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects.[2] Pflügers Archiv - European Journal of Physiology.

  • Cai, Z., et al. (2007). Synthesis and crystal structure of N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E.

  • Prakash, S., et al. (2006). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. Journal of Medical Entomology.

  • Breaux, E. J. (1986). Structural correlations of chloroacetanilide herbicides. Journal of Agricultural and Food Chemistry.[3]

Sources

The Pharmacological Potential of N-ethyl-N-(2-methylphenyl)acetamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylacetamide scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological potential of N-ethyl-N-(2-methylphenyl)acetamide and its analogs. While direct extensive research on this specific parent compound is limited, by synthesizing data from structurally related N-arylacetamides, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key pharmacological activities including anticonvulsant, anti-inflammatory, and anticancer properties, and the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. Furthermore, this guide presents detailed experimental protocols, discusses the importance of ADMET profiling, and explores the mechanistic basis of their action through molecular interactions.

Introduction: The Versatility of the N-Arylacetamide Core

N-arylacetamides are organic compounds characterized by an acetamide group linked to an aryl substituent.[1] This structural unit is found in numerous pharmaceuticals and biologically active molecules, highlighting its importance as a pharmacophore. The amide bond provides a stable linkage and the capacity for hydrogen bonding, while the aryl group offers a modifiable scaffold for fine-tuning physicochemical properties and target interactions.[2] N-ethyl-N-(2-methylphenyl)acetamide serves as a quintessential example of this class, possessing the core structure from which a multitude of analogs with diverse therapeutic potential can be derived. The exploration of its analogs is driven by the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for N-Arylacetamide Analogs

The synthesis of N-ethyl-N-(2-methylphenyl)acetamide and its analogs can be achieved through several reliable methods. A common and effective approach involves the acylation of the corresponding N-ethyl-2-methylaniline with an acetylating agent.

General Synthesis Workflow

The following diagram outlines a typical synthetic workflow for generating a library of N-arylacetamide analogs.

G cluster_synthesis Synthesis of N-Arylacetamide Analogs start Starting Materials: - Substituted Aniline - Acetylating Agent (e.g., Acetyl Chloride) reaction Acylation Reaction (e.g., Schotten-Baumann conditions) start->reaction Base (e.g., Pyridine, NaOH) workup Aqueous Workup - Neutralization - Extraction reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification characterization Structural Characterization - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization final_product Pure N-Arylacetamide Analog characterization->final_product

Caption: A generalized workflow for the synthesis, purification, and characterization of N-arylacetamide analogs.

Exemplary Synthesis Protocol for N-ethyl-N-(2-methylphenyl)acetamide

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound.

Materials:

  • N-ethyl-2-methylaniline

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-2-methylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.2 eq) to the stirred solution. Then, add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Quenching and Workup: Once the reaction is complete, quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate to yield N-ethyl-N-(2-methylphenyl)acetamide as a solid or oil. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[3]

Pharmacological Activities and Therapeutic Potential

Analogs of N-ethyl-N-(2-methylphenyl)acetamide have demonstrated a wide spectrum of pharmacological activities, suggesting their potential in treating a variety of diseases.

Anticonvulsant Activity

Mechanism of Action: Several N-arylacetamide derivatives exhibit anticonvulsant properties, primarily through the modulation of voltage-gated sodium channels.[4] By binding to these channels, they can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing the rapid and uncontrolled firing of neurons that underlies seizure activity.[5]

G cluster_mechanism Anticonvulsant Mechanism of Action analog N-Arylacetamide Analog na_channel Voltage-Gated Sodium Channel (VGSC) analog->na_channel Binds to inactivation Stabilization of Inactivated State na_channel->inactivation Promotes na_influx Reduced Sodium Influx inactivation->na_influx Leads to action_potential Decreased Neuronal Excitability na_influx->action_potential seizure_suppression Suppression of Seizure Activity action_potential->seizure_suppression

Caption: Proposed mechanism of anticonvulsant action via modulation of voltage-gated sodium channels.

Experimental Evaluation: The anticonvulsant activity of novel analogs is typically assessed using well-established animal models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][5]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is employed to screen for agents that may be effective against absence seizures.[6][7]

Protocol for MES-Induced Seizure Model:

  • Animals: Use male Swiss mice (20-25 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Seizure Induction: After a predetermined time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Evaluation: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals).[7]

Anti-inflammatory and Analgesic Activity

Mechanism of Action: The anti-inflammatory effects of some N-arylacetamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is upregulated at sites of inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[8] Selective inhibition of COX-2 can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Evaluation:

  • In Vitro COX Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9]

  • Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model of acute inflammation.

Protocol for In Vitro Fluorometric COX-2 Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and a fluorometric probe. Dissolve test compounds in DMSO to create stock solutions.[4]

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib) to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

  • Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[4]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

Anticancer Activity

Mechanism of Action: Certain phenylacetamide derivatives have demonstrated potent cytotoxic effects on cancer cell lines.[10] Their mechanism of action is often linked to the induction of apoptosis (programmed cell death). This can be achieved through the modulation of key regulatory proteins in the apoptotic cascade, such as the upregulation of pro-apoptotic proteins (e.g., Bax, FasL) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of executioner caspases like caspase-3.[10]

Experimental Evaluation:

  • MTT Assay: This colorimetric assay is used to assess cell viability and determine the IC₅₀ of the compounds against various cancer cell lines.

  • TUNEL Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.[10]

  • Caspase Activity Assays: These assays measure the activity of key caspases (e.g., caspase-3) to confirm the induction of apoptosis.

Other Potential Activities
  • Sigma Receptor Modulation: N-arylacetamides have been shown to bind to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological disorders.[11]

  • Antibacterial and Antifungal Activity: Some derivatives have shown promising activity against various bacterial and fungal strains.[5]

Structure-Activity Relationships (SAR)

The pharmacological activity of N-ethyl-N-(2-methylphenyl)acetamide analogs is highly dependent on the nature and position of substituents on the aryl ring.

Key SAR Insights:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the phenyl ring can significantly influence activity. For instance, a para-nitro group has been associated with strong cytotoxic effects in cancer cells.[10] In anticonvulsant analogs, a 3-(trifluoromethyl) group on the anilide moiety conferred greater activity than a 3-chloro substituent.[4]

  • Steric Factors: The position of substituents is crucial. For sigma receptor ligands, 3-substituted compounds generally exhibit higher affinity than their 2- or 4-substituted counterparts.[11]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modified by adding or removing lipophilic or hydrophilic groups, plays a critical role in its ability to cross cell membranes and reach its target.

Table 1: Hypothetical Structure-Activity Relationship Data for N-Arylacetamide Analogs

Compound ID R¹ (ortho) R² (meta) R³ (para) Anticonvulsant Activity (MES, ED₅₀ mg/kg) COX-2 Inhibition (IC₅₀ µM) Anticancer Activity (MCF-7, IC₅₀ µM)
Parent -CH₃ -H -H >100 >50 >50
Analog A -CH₃ -CF₃ -H 35.2 12.5 22.8
Analog B -CH₃ -H -Cl 68.4 8.9 15.6
Analog C -CH₃ -H -NO₂ >100 25.1 5.2
Analog D -CH₃ -OCH₃ -H 85.1 18.4 38.1

Note: This data is exemplary and intended to illustrate potential SAR trends based on published findings for related compound classes.

ADMET Profiling and In Silico Modeling

For any series of compounds to advance in the drug discovery pipeline, a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential.

Key Considerations:

  • Absorption: Oral bioavailability is often a key objective. In silico models can predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).[12][13]

  • Distribution: The ability to cross the blood-brain barrier is critical for CNS-active compounds. Plasma protein binding also affects the amount of free drug available to exert its effect.

  • Metabolism: The metabolic stability of the compounds, primarily mediated by cytochrome P450 enzymes, will determine their half-life and potential for drug-drug interactions.[14]

  • Toxicity: Early assessment of potential toxicity, including hepatotoxicity and cardiotoxicity (e.g., hERG inhibition), is crucial to avoid late-stage failures.[15]

In Silico Tools: Computational tools play a vital role in the early assessment of ADMET properties. QSAR models can predict these properties based on the chemical structure, allowing for the prioritization of compounds for synthesis and testing.[14][16] Molecular docking studies can provide insights into the binding modes of these analogs with their protein targets, helping to rationalize observed SAR and guide the design of more potent and selective compounds.[17][18]

Conclusion and Future Directions

The N-ethyl-N-(2-methylphenyl)acetamide scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation. Future research should focus on:

  • Lead Optimization: Systematically modifying the substitution patterns on the aryl ring to enhance potency and selectivity for specific targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

  • Comprehensive Pharmacokinetic and Toxicological Evaluation: Conducting thorough in vivo studies to assess the drug-like properties of lead candidates.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of these analogs in other disease areas where their targets are implicated.

By integrating rational drug design, robust synthetic chemistry, and comprehensive pharmacological evaluation, the full therapeutic potential of N-ethyl-N-(2-methylphenyl)acetamide analogs can be realized.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(8), 103261.
  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 75(1), 9.3.1-9.3.21.
  • Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. (2025).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved February 23, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 23, 2026, from [Link]

  • Screening Method Of Anti-Epileptic. (n.d.). Gyan Sanchay. Retrieved February 23, 2026, from [Link]

  • screening methods for Antiepileptic activity. (2017, October 26). SlideShare. Retrieved February 23, 2026, from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025).
  • Al-Amiery, A. A., et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 715-725.
  • Rani, P., et al. (2015). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 6(3), 59.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Pharmaceuticals, 15(12), 1564.
  • de Oliveira, A. C., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 183-196.
  • N-Phenylacetamide. (n.d.). ChemBK. Retrieved February 23, 2026, from [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 23, 2026, from [Link]

  • Gupta, R., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide.
  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789-801.
  • Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
  • Kulkarni, S. K. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology, 31(5), 333.
  • Kumar, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 446-459.
  • Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(8), 915-919.
  • Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides. (2020). Molecules, 25(24), 5941.
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023). Molecules, 28(8), 3394.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research.
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 196.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of medicinal chemistry.
  • Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (2024). RSC Advances, 14(8), 5362-5378.
  • [In-silico prediction of pharmacokinetic properties]. (2005). Nihon rinsho. Japanese journal of clinical medicine, 63(11), 1947-1953.
  • Cheng, F., et al. (2013). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 73-82.
  • Fagerholm, U., et al. (2022). In Silico Prediction of Human Clinical Pharmacokinetics with ANDROMEDA by Prosilico: Predictions for an Established Benchmarking Data Set, a Modern Small Drug Data Set, and a Comparison with Laboratory Methods.
  • Molecular docking analysis and molecular dynamics simulation study of ameltolide analogous as a sodium channel blocker. (2025).
  • Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. (2017). Bioorganic chemistry, 75, 235-247.
  • ADME Properties. (2019). Cambridge MedChem Consulting.
  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2022). Journal of Biomolecular Structure and Dynamics, 40(15), 6825-6839.
  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.).
  • In Silico Resources to Assist in the Development and Evaluation of Physiologically-Based Kinetic Models. (n.d.). LJMU Research Online.
  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. (2024). Proceedings, 103(1), 20.

Sources

Methodological & Application

Preparation of N-ethyl-N-(2-methylphenyl)acetamide reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Certification of N-Ethyl-N-(2-methylphenyl)acetamide Reference Standards

Abstract

This application note details the synthesis, purification, and characterization of N-Ethyl-N-(2-methylphenyl)acetamide (also known as N-ethyl-o-acetotoluidide).[1] This compound is a critical process-related impurity and degradation product associated with the synthesis of Crotamiton and Lidocaine . Due to the steric hindrance introduced by the ortho-methyl group and the N-ethyl substitution, this molecule exhibits significant rotational isomerism (rotamerism) at room temperature, complicating NMR analysis.[1] This guide provides a robust protocol for synthesizing high-purity (>99.5%) reference standards and offers specific analytical methods to resolve rotameric interference during characterization.

Introduction & Regulatory Context

In the development of topical antipruritics (like Crotamiton) and local anesthetics (like Lidocaine), the control of amide-based impurities is mandated by ICH Q3A/B guidelines.[1]

  • Target Molecule: N-Ethyl-N-(2-methylphenyl)acetamide.[1][2][3]

  • CAS Registry Number: 13936-86-2.

  • Context:

    • Crotamiton: The drug substance is N-ethyl-N-(2-methylphenyl)but-2-enamide.[1] The target molecule is the acetyl analog , formed if acetic anhydride is present during synthesis or via specific degradation pathways.[1]

    • Lidocaine: While Lidocaine is a 2,6-dimethyl derivative, this molecule serves as a model compound for studying N-dealkylation and subsequent acetylation pathways in metabolomics.[1]

Technical Challenge (The "Expert" Insight): The simultaneous presence of an N-ethyl group and an ortho-tolyl group creates a "molecular brake." The rotation around the amide bond (N-C=O) is restricted.[1] Consequently, at room temperature, the molecule exists as a mixture of cis and trans rotamers (relative to the carbonyl oxygen and the phenyl ring).[1] This results in split or broadened signals in


H and 

C NMR
, often mistaken for impurities by inexperienced analysts.[1] This protocol addresses this via Variable Temperature (VT) NMR.[1]

Synthetic Route Design

To ensure high yield and purity, we utilize a Nucleophilic Acyl Substitution pathway using Acetyl Chloride.[1] While Acetic Anhydride is cheaper, Acetyl Chloride allows for lower reaction temperatures and easier removal of byproducts (HCl gas/salts) compared to acetic acid.[1]

Reaction Scheme:



Workflow Diagram

SynthesisWorkflow Start Precursor: N-Ethyl-2-methylaniline Reaction Acylation (0°C to RT, 2 hrs) Start->Reaction Reagents Reagents: Acetyl Chloride + TEA Solvent: DCM Reagents->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Workup Extraction (DCM) & Drying (MgSO4) Quench->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Final Standard: Clear Oil/Low Melt Solid Purification->Product

Figure 1: Step-by-step synthesis workflow for the preparation of the reference standard.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Crude Material
  • Scale: 10 mmol (approx. 1.35 g of precursor).

  • Reagents:

    • N-Ethyl-2-methylaniline (N-Ethyl-o-toluidine): 1.35 g (10 mmol).[1]

    • Acetyl Chloride: 0.94 g (12 mmol, 1.2 eq).[1]

    • Triethylamine (TEA): 1.52 g (15 mmol, 1.5 eq).[1]

    • Dichloromethane (DCM): 20 mL (Anhydrous).[1]

Steps:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve N-Ethyl-2-methylaniline (1.35 g) and TEA (1.52 g) in 15 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Acetyl Chloride (0.94 g) in 5 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane).[1] The starting amine spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amide spot.[1]
  • Workup:

    • Quench with 20 mL saturated NaHCO

      
       solution.
      
    • Separate the organic layer.[1] Extract the aqueous layer once with 10 mL DCM.[1]

    • Combine organic layers and wash with 1N HCl (10 mL) to remove unreacted amine, followed by Brine (10 mL).[1]

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.[1]
      
Protocol 2: Purification (Reference Standard Grade)

The crude material is typically a viscous oil or low-melting solid.[1] For reference standard usage (>99.5% purity), Flash Column Chromatography is required.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Dimensions: 20 mm diameter x 300 mm length.

  • Eluent Gradient:

    • 0–5 min: 100% Hexane (Equilibration).[1]

    • 5–20 min: 0%

      
       20% Ethyl Acetate in Hexane.
      
    • Note: The product typically elutes around 15–20% EtOAc.

  • Finishing: Collect pure fractions (check via TLC/UV). Evaporate solvent.[4][5]

  • High Vacuum Drying: Dry the oil at 40°C under high vacuum (<1 mbar) for 4 hours to remove trace solvents.

Characterization & Validation (The "Self-Validating" System)

To certify this material, you must prove identity and purity.

A. HPLC Purity Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Purity > 99.5% (Area %).

B. NMR Spectroscopy (Handling Rotamers)

This is the most critical validation step.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Phenomenon: At 25°C, you will see two sets of signals (ratio approx 3:1 or 2:[1]1) for the N-Ethyl group (quartet/triplet) and the Acetyl methyl group (singlet).[1]

  • Validation Step: Perform Variable Temperature (VT) NMR at 75°C (348 K) in DMSO-

    
    .
    
    • Result: The split peaks will coalesce into single, sharp signals as the rotation rate exceeds the NMR timescale.[1] This confirms the "impurities" are actually rotamers.

Validation Logic Diagram

ValidationLogic Sample Purified Sample HPLC HPLC-UV (Purity Check) Sample->HPLC NMR_RT 1H NMR (25°C) Shows Split Peaks? Sample->NMR_RT MS Mass Spec (M+H)+ = 178.1 Sample->MS Decision Pass/Fail HPLC->Decision NMR_VT VT-NMR (75°C) Peaks Coalesce? NMR_RT->NMR_VT Yes (Rotamers) NMR_VT->Decision MS->Decision Certificate Issue CoA Decision->Certificate All Pass

Figure 2: Validation logic ensuring rotamers are not mistaken for impurities.

Quantitative Data Summary

ParameterSpecificationNotes
Appearance Colorless to pale yellow viscous oilMay crystallize upon prolonged storage at -20°C.
Molecular Formula

Molecular Weight 177.25 g/mol
Mass Spec (ESI+)

178.1


H NMR (DMSO, 75°C)

1.05 (t, 3H), 1.85 (s, 3H), 2.15 (s, 3H), 3.60 (q, 2H), 7.1-7.3 (m, 4H)
Shifts are approximate due to temperature.[1]
Storage -20°C, HygroscopicStore under Argon/Nitrogen.

References

  • European Pharmacopoeia (Ph. Eur.) . Crotamiton Monograph 1194. (Defines impurity profiles and limits for N-ethyl-o-toluidine derivatives). [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13736174 (N-Ethyl-N-methyl-2-phenylacetamide - Related Structure). Retrieved from .[1] (Note: Used for physical property correlation of N,N-disubstituted acetamides).

  • Arisawa, M., et al. (2002) .[1] Rotational Isomerism in Amides. Journal of Pharmaceutical Sciences. (Fundamental grounding for the VT-NMR protocol).

  • ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. .

Sources

Application Note: Strategic Solvent Selection for the Extraction of N-ethyl-N-(2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for the liquid-liquid extraction (LLE) of N-ethyl-N-(2-methylphenyl)acetamide. Moving beyond a simple list of solvents, this note elucidates the foundational principles governing solvent choice, integrating the physicochemical properties of the target analyte with the theoretical and practical aspects of LLE. We present a multi-faceted approach, including a comparative analysis of candidate solvents and detailed protocols for both empirical solvent screening and an optimized extraction workflow.

Introduction

N-ethyl-N-(2-methylphenyl)acetamide is a tertiary amide, a structural motif prevalent in pharmacologically active compounds and synthetic intermediates. The efficient isolation and purification of such molecules are critical steps in research and development, with liquid-liquid extraction (LLE) being a primary technique. The success of LLE hinges almost entirely on the judicious choice of the extracting solvent. A suboptimal solvent can lead to poor recovery, low purity, and downstream processing challenges such as emulsion formation or difficult solvent removal.

This guide provides the scientific rationale and a practical framework for selecting an appropriate solvent, ensuring a robust, efficient, and reproducible extraction process for N-ethyl-N-(2-methylphenyl)acetamide and structurally related compounds.

Physicochemical Profile of the Analyte

Understanding the target molecule is the first step in designing an effective extraction strategy. N-ethyl-N-(2-methylphenyl)acetamide possesses distinct structural features that dictate its solubility and partitioning behavior:

  • Tertiary Amide Group: The core functional group, -C(=O)N<, is polar. The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen's lone pair is delocalized into the carbonyl, making tertiary amides very weak bases.[1][2] Unlike primary or secondary amides, it lacks a hydrogen bond donor. This limits its solubility in highly polar, protic solvents like water but allows for favorable interactions with a range of organic solvents.[1]

  • Aromatic and Alkyl Moieties: The presence of a 2-methylphenyl (tolyl) group and an N-ethyl group imparts significant nonpolar, lipophilic character to the molecule. This structural aspect suggests that the compound will have a favorable solubility in organic solvents over water.

  • Overall Polarity: The combination of a polar amide core and nonpolar hydrocarbon scaffolding results in a molecule of moderate overall polarity. Its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar regions. The modification of molecules with acetamide groups is a known strategy to increase lipophilicity and enhance transport across biological membranes.[3]

Theoretical Pillars of Solvent Selection for LLE

The selection of an extraction solvent is governed by several key principles that aim to maximize the transfer of the target analyte from the initial phase (typically aqueous) to the organic solvent phase.

  • Distribution Coefficient (K): The partition or distribution coefficient (K) is the equilibrium ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase.[4] A high K value (>10) is desirable for efficient extraction. The polarity of the extraction solvent should ideally match that of the analyte to maximize K.[5]

  • Immiscibility: The extraction solvent must be immiscible with the sample solution to allow for the formation of two distinct layers.[6] Organic solvents with high polarity, such as methanol and acetone, are miscible with water and therefore unsuitable for LLE.[7]

  • Selectivity: The ideal solvent should have a high affinity for the target analyte while having poor solubility for impurities and other matrix components.[6][7] This ensures that the extraction process also serves as a purification step.

  • Physical and Safety Properties:

    • Volatility: A relatively low boiling point is advantageous, as it allows for the easy removal of the solvent from the purified analyte via evaporation, reducing energy costs and processing time.[8]

    • Density: A significant density difference between the organic solvent and the aqueous phase facilitates clean and rapid separation of the layers.

    • Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.[7][8] While highly effective, some solvents like dichloromethane and chloroform are toxic, while others like diethyl ether are highly flammable.[7]

Comparative Analysis of Candidate Solvents

Based on the principles above, several common organic solvents are candidates for the extraction of N-ethyl-N-(2-methylphenyl)acetamide from an aqueous matrix. The table below provides a comparative overview.

SolventPolarity Index (P')Boiling Point (°C)Density (g/mL)Key Characteristics & Safety Notes
Hexane 0.1690.655Nonpolar: Good for extracting highly nonpolar compounds. May have insufficient solvating power for the polar amide group. Flammable.[6]
Toluene 2.41110.867Aromatic/Slightly Polar: Can interact favorably with the phenyl ring of the analyte. Higher boiling point makes it harder to remove.
Diethyl Ether 2.834.60.713Moderately Polar: Good general-purpose solvent. Very low boiling point and high volatility make it easy to remove but also create a significant fire hazard.[7][8]
Dichloromethane (DCM) 3.1401.33Polar Aprotic: Excellent solvating power for a wide range of compounds.[6] Density is greater than water, forming the bottom layer. Toxic and a suspected carcinogen.[7]
Ethyl Acetate (EtOAc) 4.4770.902Moderately Polar: Offers a good balance of polarity, solvating power, and safety.[6] Less toxic than DCM. Flammable. Often a preferred choice in pharmaceutical processes.

Protocol for Empirical Solvent Screening

Theoretical selection should always be validated by empirical testing. This protocol provides a rapid and efficient method to screen candidate solvents and determine the most effective one for your specific application.

Workflow for Solvent Selection

Solvent_Selection_Workflow A Define Analyte & Aqueous Matrix B Theoretical Screening (Polarity, Safety, BP) A->B Physicochemical Properties C Select 3-5 Candidate Solvents B->C Based on Principles D Perform Small-Scale Parallel Extractions C->D Identical Conditions E Quantify Analyte in Organic Phase (e.g., HPLC) D->E Analyze Extracts F Compare Efficiency & Select Optimal Solvent E->F Rank Performance

Caption: A systematic workflow for the empirical selection of an optimal extraction solvent.

Step-by-Step Protocol

Objective: To determine the relative extraction efficiency of several candidate solvents for N-ethyl-N-(2-methylphenyl)acetamide.

Materials:

  • N-ethyl-N-(2-methylphenyl)acetamide (pure standard)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Candidate solvents: Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate (analytical grade)

  • 5 mL glass vials with PTFE-lined caps (5 per solvent)

  • Vortex mixer

  • Centrifuge (optional, to break emulsions)

  • Pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-ethyl-N-(2-methylphenyl)acetamide in the aqueous buffer at a known concentration (e.g., 100 µg/mL).

  • Aliquoting: To a series of labeled 5 mL vials, add 2 mL of the aqueous stock solution.

  • Solvent Addition: To each vial, add 2 mL of one of the candidate solvents. Ensure you have replicate vials for each solvent.

  • Extraction: Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between the phases.

  • Phase Separation: Allow the vials to stand undisturbed until the aqueous and organic layers have clearly separated (approx. 5-10 minutes). If an emulsion forms, a brief centrifugation can aid separation.

  • Sample Collection: Carefully remove a known volume (e.g., 1 mL) from the organic layer of each vial, taking care not to disturb the aqueous layer or the interface.

  • Analysis:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a fixed volume of a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

    • Inject the reconstituted samples into the analytical instrument and quantify the amount of N-ethyl-N-(2-methylphenyl)acetamide.

  • Data Evaluation: Calculate the amount of analyte recovered for each solvent. The solvent yielding the highest recovery is the most efficient for this extraction.

Optimized Liquid-Liquid Extraction Protocol

Based on a balance of performance, safety, and practicality, Ethyl Acetate is often an excellent choice for moderately polar compounds like N-ethyl-N-(2-methylphenyl)acetamide. The following protocol details an optimized extraction procedure.

Workflow for Liquid-Liquid Extraction

LLE_Protocol cluster_note *Note: EtOAc is less dense than water and will be the top layer. start Start: Aqueous Sample in Separatory Funnel add_solvent Add Ethyl Acetate (1st aliquot) start->add_solvent shake Invert & Vent Funnel (Shake for 2 min) add_solvent->shake separate Allow Phases to Separate shake->separate collect Drain & Collect Organic (Lower) or Aqueous (Upper) Layer* separate->collect repeat Return Aqueous Layer to Funnel Add 2nd Aliquot of EtOAc collect->repeat For higher recovery combine Combine All Organic Extracts collect->combine repeat->shake dry Dry Combined Extracts (e.g., over Na2SO4) combine->dry end End: Evaporate Solvent to Yield Purified Analyte dry->end note_node

Caption: Step-by-step workflow for an optimized liquid-liquid extraction using a separatory funnel.

Step-by-Step Protocol

Objective: To efficiently extract N-ethyl-N-(2-methylphenyl)acetamide from an aqueous solution into ethyl acetate.

Materials:

  • Aqueous solution containing the analyte

  • Ethyl Acetate (EtOAc), analytical grade

  • Separatory funnel of appropriate size

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Collection flask (e.g., round-bottom flask)

  • Rotary evaporator

Procedure:

  • Preparation: Place the aqueous solution containing N-ethyl-N-(2-methylphenyl)acetamide into a separatory funnel.

  • First Extraction:

    • Add a volume of ethyl acetate equal to approximately one-third to one-half of the aqueous volume. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.[9][10]

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the upper layer.

  • Collection: Drain the lower aqueous layer into a beaker. Then, drain the upper ethyl acetate layer into a clean collection flask.

  • Second and Third Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 2-4 two more times with fresh aliquots of ethyl acetate, combining all organic extracts into the same collection flask.

  • Washing (Optional): To remove residual water-soluble impurities from the combined organic extract, add a small volume of brine to the collection flask, transfer back to the separatory funnel, shake, separate, and collect the organic layer as before. This step helps to "salt out" the analyte and break emulsions.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts in the flask. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. This removes residual water.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the ethyl acetate using a rotary evaporator to yield the extracted N-ethyl-N-(2-methylphenyl)acetamide.

Conclusion

The selection of an extraction solvent is a critical decision that directly impacts product yield, purity, and process efficiency. For a moderately polar molecule like N-ethyl-N-(2-methylphenyl)acetamide, a solvent such as ethyl acetate provides an excellent balance of solvating power, safety, and ease of handling. By combining a theoretical understanding of physicochemical principles with empirical screening, researchers can confidently develop robust and optimized extraction protocols tailored to their specific needs.

References

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem. [Link]

  • K-Jhil Scientific. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. [Link]

  • Majors, R. E. (2011). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13736174, N-Ethyl-N-methyl-2-phenylacetamide. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-phenyl-N-butyl-N-ethyl-. [Link]

  • Abraham, M. H., et al. (2005). Partition of compounds from water and from air into amides. ResearchGate. [Link]

  • Solubility of Things. (n.d.). N-Ethyl-N-vinylacetamide. [Link]

  • Abraham, M. H., et al. (2005). Partition of compounds from water and from air into amides. New Journal of Chemistry, 29, 1337-1347. [Link]

  • NIST. (n.d.). Acetamide, N-(2-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Acetamide, N-ethyl-N-phenyl-. NIST Chemistry WebBook. [Link]

  • Science Ready. (n.d.). Amides. Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). [Link]

  • Arora, M., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Palleros, D. R. (2004). Liquid-Liquid Extraction: Are n Extractions with V/n mL of Solvent Really More Effective Than One Extraction with V mL?. Journal of Chemical Education, 81(1), 133. [Link]

  • SIELC Technologies. (2018, February 16). Acetamide, N-ethyl-N-phenyl-. [Link]

  • NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. [Link]

  • LibreTexts Chemistry. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4913. [Link]

Sources

Topic: Catalytic Reagents for the Synthesis of N-ethyl-N-(2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N,N-disubstituted amides, such as N-ethyl-N-(2-methylphenyl)acetamide, is a cornerstone transformation in organic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant chemical waste and can require harsh reaction conditions.[1] This application note provides a comprehensive guide to modern catalytic strategies for the N-acetylation of N-ethyl-o-toluidine. We delve into the mechanisms, advantages, and practical implementation of various catalytic systems, including Lewis acids, Brønsted acids, organocatalysts, and biocatalysts. Detailed, field-tested protocols are provided for each major approach, accompanied by mechanistic diagrams and a comparative analysis to guide researchers in selecting the optimal method for their specific needs, emphasizing efficiency, sustainability, and experimental robustness.

Introduction: The Imperative for Catalytic Amidation

The amide bond is one of the most prevalent functional groups in chemistry and biology.[2] The target molecule, N-ethyl-N-(2-methylphenyl)acetamide, is synthesized via the N-acylation of the secondary amine, N-ethyl-o-toluidine. While this transformation can be achieved using highly reactive acylating agents like acetyl chloride or acetic anhydride without a catalyst, such reactions can be exothermic and produce corrosive byproducts (e.g., HCl).[3][4]

The pursuit of "green chemistry" principles and process efficiency has driven the development of catalytic methods.[1][5] A catalytic approach to amide synthesis aims to:

  • Utilize less reactive, more environmentally benign acylating agents.

  • Reduce reaction temperatures and times.

  • Minimize waste by avoiding stoichiometric coupling reagents.[2]

  • Enhance selectivity and yield.

This guide explores several catalytic pathways to achieve these goals in the synthesis of N-ethyl-N-(2-methylphenyl)acetamide.

Foundational Reaction: N-Acylation of a Secondary Amine

The core reaction involves the nucleophilic attack of the nitrogen atom of N-ethyl-o-toluidine on the electrophilic carbonyl carbon of an acetylating agent. The general transformation is shown below:

Figure 1: General reaction scheme for the synthesis of N-ethyl-N-(2-methylphenyl)acetamide.

The choice of acetylating agent is critical and directly influences the need for and type of catalyst. Common acetylating agents include:

  • High Reactivity: Acetyl Chloride, Acetic Anhydride.

  • Lower Reactivity: Ethyl Acetate, Acetic Acid, Acetonitrile.

Catalysts function by activating either the amine or, more commonly, the acetylating agent, thereby lowering the activation energy of the reaction.

Catalytic Strategies and Mechanistic Insights

Lewis Acid Catalysis: Activating the Carbonyl

Lewis acids are electron-pair acceptors that can coordinate to the carbonyl oxygen of the acylating agent. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine.[6][7]

Mechanism of Action: Common Lewis acids like ZnCl₂, AlCl₃, and Cu(OTf)₂ are effective for this purpose.[6][7] The catalyst is regenerated upon elimination of the leaving group.

Lewis_Acid_Mechanism cluster_0 Catalytic Cycle Ac2O Acetic Anhydride Activated_Complex Activated Carbonyl Complex Ac2O->Activated_Complex Coordination Amine N-ethyl-o-toluidine Amine->Activated_Complex Nucleophilic Attack Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Activated_Complex Tetrahedral_Int Tetrahedral Intermediate Activated_Complex->Tetrahedral_Int Product Amide Product Tetrahedral_Int->Product Collapse & Proton Transfer Byproduct Acetate/Catalyst Complex Tetrahedral_Int->Byproduct Byproduct->Catalyst Regeneration

Caption: Lewis acid activation of acetic anhydride.

Advantages:

  • High efficiency with common, cost-effective catalysts like CaCl₂ or ZnCl₂.[8]

  • Relatively fast reaction times.

Considerations:

  • Many Lewis acids are moisture-sensitive, requiring anhydrous reaction conditions.

  • Catalyst removal during workup is necessary.

  • Some catalysts are toxic or environmentally hazardous.

Organocatalysis: The Nucleophilic Pathway

Certain organic molecules can act as potent catalysts. For N-acylation, 4-(Dimethylamino)pyridine (DMAP) is a classic and highly effective nucleophilic catalyst.

Mechanism of Action: DMAP is more nucleophilic than the substrate amine. It first attacks acetic anhydride to form a highly reactive N-acetylpyridinium salt.[9] This intermediate is a superior acetylating agent and is readily attacked by N-ethyl-o-toluidine to furnish the product and regenerate the DMAP catalyst. A tertiary amine base like triethylamine (TEA) is often added to neutralize the acetic acid byproduct.[9]

DMAP_Mechanism cluster_1 DMAP Catalytic Cycle Ac2O Acetic Anhydride Reactive_Int N-Acetylpyridinium Intermediate Ac2O->Reactive_Int DMAP DMAP Catalyst DMAP->Ac2O Attack Product Amide Product Reactive_Int->Product Acetate Acetate Reactive_Int->Acetate Expels Amine N-ethyl-o-toluidine Amine->Reactive_Int Attack Product->DMAP Regenerates

Caption: Nucleophilic catalysis by DMAP.

Advantages:

  • Extremely high catalytic activity; only small amounts (1-5 mol%) are needed.

  • Mild reaction conditions, often at room temperature.

Considerations:

  • DMAP is toxic and should be handled with care.

  • Requires a stoichiometric amount of a non-nucleophilic base (e.g., TEA) to scavenge acid.

Biocatalysis: The Green Chemistry Frontier

Enzymes offer an exceptionally selective and sustainable route to amide synthesis.[10][11] Lipases, such as immobilized Candida antarctica lipase B (CALB), are particularly versatile and can catalyze the direct amidation of carboxylic acids with amines under mild, often aqueous, conditions.[12]

Mechanism of Action: The enzyme's active site (typically a serine residue) attacks the carboxylic acid (acetic acid) to form a covalent acyl-enzyme intermediate. This activated intermediate is then intercepted by the amine nucleophile (N-ethyl-o-toluidine) to form the amide bond and release the free enzyme.[13]

Advantages:

  • Unparalleled selectivity, often avoiding the need for protecting groups.

  • Operates in environmentally friendly solvents (including water) at or near room temperature.

  • The catalyst is biodegradable and non-toxic.

Considerations:

  • Enzymes can have limited substrate scope.

  • Reaction times can be longer than traditional chemical methods.

  • The cost of the biocatalyst may be higher, though it is often reusable.

Comparative Overview of Catalytic Methods

Catalyst SystemTypical CatalystAcylating AgentTypical ConditionsAdvantagesDisadvantages/Considerations
Lewis Acid ZnCl₂, CaCl₂, AlCl₃Acetic AnhydrideRoom temp to 80°CCost-effective, readily available catalysts, fast reactions.[8]Moisture sensitive, requires anhydrous conditions, catalyst removal needed.
Brønsted Acid Acetic Acid, p-TsOHEthyl Acetate80-120°CUses greener acylating agents, simple catalysts.[14]Requires elevated temperatures, may have slower reaction rates.
Organocatalysis 4-DMAPAcetic AnhydrideRoom tempVery high activity at low loadings, mild conditions.Catalyst is toxic, requires a stoichiometric base (e.g., TEA).[9]
Biocatalysis Candida antarctica Lipase B (CALB)Acetic Acid30-60°CHighly selective, sustainable, mild aqueous conditions.[12]Longer reaction times, potential substrate limitations, higher initial cost.

Experimental Protocols

Workflow Overview

Workflow Start Start Setup Reaction Setup (Amine, Solvent, Catalyst) Start->Setup Addition Add Acylating Agent Setup->Addition Reaction Stir at Defined Temperature & Time Addition->Reaction Monitoring Monitor via TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quench, Wash, Extract) Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for N-acylation.

Protocol 1: Lewis Acid Catalyzed Synthesis with CaCl₂

This protocol is based on efficient and cost-effective methods for N-acetylation.

Materials:

  • N-ethyl-o-toluidine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Calcium Chloride (CaCl₂) (0.1 eq)

  • Ethyl Acetate (solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-ethyl-o-toluidine and anhydrous calcium chloride.

  • Add dry ethyl acetate as the solvent (approx. 0.2 M concentration).

  • Reaction: Stir the mixture at room temperature. Add acetic anhydride dropwise to the suspension.

  • Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize any acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety: Acetic anhydride is corrosive and a lachrymator. Perform all operations in a well-ventilated fume hood.

Protocol 2: Organocatalyzed Synthesis with DMAP

This protocol utilizes a highly efficient nucleophilic catalyst for mild and rapid acetylation.

Materials:

  • N-ethyl-o-toluidine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Dichloromethane (DCM) (anhydrous solvent)

  • 1 M aqueous HCl

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: In a dry round-bottomed flask under a nitrogen atmosphere, dissolve N-ethyl-o-toluidine, triethylamine, and DMAP in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Reaction: Add acetic anhydride dropwise via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide is often of high purity but can be further purified by flash chromatography if needed.

Safety: DMAP is highly toxic. Handle with extreme care using appropriate personal protective equipment. DCM is a suspected carcinogen.

Protocol 3: Biocatalytic Synthesis with Immobilized Lipase (Conceptual)

This protocol outlines a sustainable approach using a commercially available enzyme.[12]

Materials:

  • N-ethyl-o-toluidine (1.0 eq)

  • Acetic Acid (1.5-2.0 eq)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) (10-20% by weight of the limiting reagent)

  • Cyclopentyl methyl ether (CPME) or 2-Methyl-THF (green solvents)

  • Molecular sieves (3Å or 4Å) to remove water byproduct

Procedure:

  • Setup: To a flask, add N-ethyl-o-toluidine, acetic acid, the chosen solvent, and activated molecular sieves.

  • Reaction: Add the immobilized lipase (CALB) to the mixture.

  • Seal the flask and stir at a controlled temperature (e.g., 40-60 °C) on a shaker or with a magnetic stirrer. The reaction may take 24-72 hours. Monitor progress by GC-MS or LC-MS.

  • Work-up: Upon completion, simply filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Wash the filtrate with a dilute basic solution (e.g., NaHCO₃) to remove any unreacted acetic acid, followed by a water wash.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

Safety: Handle all organic solvents in a fume hood. While the catalyst is benign, standard laboratory safety practices should be followed.

Conclusion

The synthesis of N-ethyl-N-(2-methylphenyl)acetamide can be accomplished through a variety of catalytic methods, each with distinct advantages. For rapid, cost-effective synthesis where environmental considerations are secondary, Lewis acid catalysis offers a robust solution. Organocatalysis with DMAP provides an exceptionally mild and fast alternative, albeit with a more toxic catalyst. For researchers focused on sustainability and green chemistry, biocatalysis with immobilized lipases represents the state-of-the-art, enabling direct amidation under benign conditions with a reusable catalyst. The choice of protocol will ultimately depend on the specific requirements of the laboratory, including scale, cost, time constraints, and commitment to sustainable practices.

References

  • Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System.
  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. PMC.
  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025).
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • Acylation Overview, Mechanism & Agents. Study.com.
  • A green chemistry perspective on catalytic amide bond form
  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.
  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (2019).
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limit
  • Catalytic Amid
  • Acetylation of Secondary amines. Chemistry Stack Exchange. (2022).
  • An efficient and cost effective synthesis of acetamides c
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethyl-N-(2-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-ethyl-N-(2-methylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this N-acylation reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for higher yields and purity.

Overview of the Synthesis

The synthesis of N-ethyl-N-(2-methylphenyl)acetamide is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the secondary amine, N-ethyl-o-toluidine, using an acetylating agent such as acetyl chloride or acetic anhydride. A base is typically required to neutralize the acidic byproduct generated during the reaction.[1][2]

The core transformation is as follows:

N-ethyl-o-toluidine + Acetylating Agent → N-ethyl-N-(2-methylphenyl)acetamide + Acid Byproduct

While straightforward in principle, factors such as steric hindrance from the ortho-methyl group, the reactivity of the acetylating agent, and the choice of base can significantly impact the reaction's efficiency and outcome.

reaction_mechanism cluster_intermediate Mechanism amine N-ethyl-o-toluidine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate 1. Nucleophilic Attack acyl Acetyl Chloride (Electrophile) acyl->intermediate product N-ethyl-N-(2-methylphenyl)acetamide intermediate->product 2. Collapse & Chloride Elimination byproduct HCl intermediate->byproduct

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetyl chloride or acetic anhydride?

A1: Both are effective, but they have different reactivity profiles and byproducts.

  • Acetyl Chloride: Is more reactive than acetic anhydride and often leads to faster reaction times.[1] However, it produces hydrochloric acid (HCl) as a byproduct, which is corrosive and must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[3]

  • Acetic Anhydride: Is less reactive and may require heating or a catalyst for efficient conversion. Its byproduct is acetic acid, which is less corrosive than HCl. Acetic anhydride is also sensitive to moisture and can hydrolyze, reducing its effectiveness.[4][5][6]

The choice often depends on the scale of the reaction, available starting materials, and desired reaction rate. For a sterically hindered amine like N-ethyl-o-toluidine, the higher reactivity of acetyl chloride can be advantageous.

Q2: What is the function of the base, and how do I choose one?

A2: The base is critical for neutralizing the acidic byproduct (HCl or acetic acid). This prevents the acid from forming an unreactive ammonium salt with the starting amine, thereby driving the reaction to completion.[1][3][7]

  • Aqueous Inorganic Bases (e.g., NaOH, NaHCO₃): Used in two-phase "Schotten-Baumann" conditions.[8][9] The reaction occurs at the interface of the organic and aqueous layers. This method is robust and cost-effective for larger scales.

  • Organic Amine Bases (e.g., Pyridine, Triethylamine (TEA)): Used in a single organic phase (e.g., in Dichloromethane - DCM). Pyridine can also act as a nucleophilic catalyst. TEA is a non-nucleophilic base often used when the catalytic effect of pyridine is not desired.[10] A slight excess (e.g., 1.1 equivalents) is typically used.

Q3: How can I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the starting amine, the reaction mixture, and a co-spot (starting amine + reaction mixture) on a silica gel TLC plate.

  • Eluent: A non-polar solvent system like Hexane:Ethyl Acetate (e.g., in a 4:1 or 3:1 ratio) is a good starting point.[11][12]

  • Visualization: Use a UV lamp (254 nm). The product, being an amide, will be more polar than the starting amine and should have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the spot corresponding to the starting amine has disappeared.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal analysis and actionable solutions.

troubleshooting_workflow start_node Start Experiment process_node_1 Monitor by TLC start_node->process_node_1 Run Reaction decision_node decision_node process_node process_node solution_node solution_node end_node Successful Synthesis decision_yield Low Yield? process_node_1->decision_yield Reaction Complete decision_purity Impure Product? decision_yield->decision_purity No solution_yield Check Reagent Quality Adjust Stoichiometry Optimize Temperature/Catalyst decision_yield->solution_yield Yes decision_purity->end_node No solution_purity Perform Acid/Base Wash Purify via Chromatography decision_purity->solution_purity Yes solution_yield->start_node Re-run solution_purity->end_node Purified

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem Potential Cause Scientific Explanation & Solution
1. Low or No Product Yield A. Hydrolyzed Acetylating Agent Explanation: Acetyl chloride and acetic anhydride react readily with atmospheric moisture to form inactive carboxylic acids.[4][13] This reduces the amount of active reagent available for the acylation of the amine. Solution: Use freshly opened or distilled acetylating agents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.
B. Incomplete Acid Neutralization Explanation: The secondary amine starting material is basic. The HCl or acetic acid byproduct will react with it to form a stable ammonium salt, which is not nucleophilic and will not react further.[3] Solution: Ensure at least one equivalent of base is used relative to the acetylating agent. For sluggish reactions, using a slight excess (e.g., 1.1-1.2 equivalents) of an organic base like triethylamine or pyridine can be beneficial.[10]
C. Insufficient Reaction Temperature Explanation: The ortho-methyl and N-ethyl groups on the starting material create steric hindrance around the nitrogen atom, which can slow down the rate of nucleophilic attack. Solution: If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C). Alternatively, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially when using acetic anhydride.[10]
2. Significant Impurities in Crude Product A. Unreacted Starting Amine Explanation: Incomplete conversion will leave the basic N-ethyl-o-toluidine in the product mixture. Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted amine, forming a water-soluble salt that will partition into the aqueous layer, effectively removing it from your product.
B. Residual Acetic Acid Explanation: If using acetic anhydride, or if some acetyl chloride has hydrolyzed, acetic acid will be present. Solution: Wash the organic layer with a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), followed by a water wash. The bicarbonate will deprotonate the acetic acid, forming sodium acetate, which is soluble in the aqueous phase.
3. Difficulty in Product Isolation A. Product is an Oil Explanation: N-ethyl-N-(2-methylphenyl)acetamide may not be a crystalline solid at room temperature, making isolation by crystallization difficult. Solution: Purification by flash column chromatography is the most reliable method. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[12][14] The less polar product will elute before more polar impurities.
B. Emulsion During Workup Explanation: Emulsions are common when washing organic layers that contain basic or acidic species. They form a stable mixture of the organic and aqueous phases that is difficult to separate. Solution: To break an emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and forcing the separation of the two phases.

Experimental Protocols

Protocol 1: Synthesis using Acetyl Chloride and Triethylamine

This protocol is a standard method for the N-acylation of a secondary amine in an organic solvent.[10]

  • Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve N-ethyl-o-toluidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction.

  • Addition: Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a general procedure that should be optimized based on TLC analysis.[12][14]

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and use gentle air pressure to pack a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-ethyl-N-(2-methylphenyl)acetamide.

References

  • Acheampong, A. (2015). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Janssen, H. J., Haydel, C. H., & Greathouse, L. H. (1955). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 47(4), 779-781. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. Retrieved from [Link]

  • Cutlip, M. B., & Shacham, M. (1995). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 29(2), 128-131. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • NV Pubhouse. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • CyberLeninka. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Meshram, J. C., et al. (n.d.). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Retrieved from [Link]

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Technical Support Center: N-ethyl-N-(2-methylphenyl)acetamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Control of Impurities in N-ethyl-N-(2-methylphenyl)acetamide Document ID: TSC-CHEM-2024-09 Status: Active[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with N-ethyl-N-(2-methylphenyl)acetamide (also known as N-ethyl-o-acetotoluidide). This compound is a critical intermediate and structural analog in the synthesis of local anesthetics and antipruritics (e.g., Crotamiton).

Researchers frequently encounter difficulties distinguishing this amide from its metabolic precursors and regioisomers due to steric hindrance and similar polarity profiles. This guide provides self-validating protocols to resolve these issues.

Module 1: Chromatographic Anomalies & Separation

Q: Why do I see a "fronting" peak or poor resolution between the target amide and the starting material (N-ethyl-o-toluidine)?

A: The issue is likely pH mismatch relative to the pKa of the amine impurity.

The Mechanism: N-ethyl-N-(2-methylphenyl)acetamide is a neutral amide.[1] However, its primary impurity, N-ethyl-o-toluidine , is a secondary amine with basic character (pKa ~4.5–5.0).[1] At neutral pH, the amine exists in equilibrium between its ionized and non-ionized forms, leading to peak broadening (fronting/tailing) and co-elution.

Troubleshooting Protocol: To fix this, you must force the amine into a single state.

  • High pH Strategy (Recommended for Stability):

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2]

    • Logic: At pH 10, the amine is fully deprotonated (neutral). Both the target and impurity interact with the stationary phase via hydrophobic mechanisms. This maximizes retention and improves peak shape for the amine.

    • Column: Use a hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO) capable of withstanding pH > 9.

  • Low pH Strategy (Alternative):

    • Mobile Phase: 0.1% Formic Acid (pH ~2.7).

    • Logic: The amine is fully protonated. It will elute significantly earlier than the neutral amide due to charge repulsion from the hydrophobic stationary phase.

    • Risk: Acidic hydrolysis of the amide bond may occur if samples sit in the autosampler for >24 hours.

Standardized HPLC Method Parameters

ParameterSpecification
Column Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5) or Bicarbonate (pH 10)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 5% B to 95% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) & 254 nm (Aromatic)
Target Resolution

between Amide and Amine

Module 2: Structural Elucidation (MS & NMR)

Q: How do I distinguish the target from the de-ethylated impurity (N-acetyl-o-toluidine) using Mass Spec?

A: Use collision-induced dissociation (CID) to monitor specific alkyl losses. [1]

The Impurity: N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine) is a common impurity formed via:

  • De-ethylation of the product.

  • Direct acetylation of trace o-toluidine in the starting material.

Differentiation Strategy: While both compounds share the acetamide core, their fragmentation pathways differ significantly under ESI+ conditions.

  • Target (N-ethyl): Precursor

    
    .[1]
    
    • Primary Fragment: Loss of the ethyl group (

      
      , mass 29) is unlikely as a radical loss in ESI, but ketene loss (
      
      
      
      , mass 42) is common. Look for the characteristic m/z 150 (loss of ethylene via McLafferty rearrangement if alkyl chain allows, or direct cleavage).
  • Impurity (De-ethylated): Precursor

    
    .
    
    • Primary Fragment: Loss of ketene (42 Da) yields the m/z 108 (o-toluidine ion).[1]

Visualizing the Impurity Pathway The following diagram illustrates the origin of key impurities and their detection points.

ImpurityPathways Start N-ethyl-o-toluidine (Starting Material) Target N-ethyl-N-(2-methylphenyl)acetamide (Target Product) Start->Target Acetylation ImpurityB Impurity B: o-Toluidine (Genotoxic Precursor) Start->ImpurityB Degradation/Hydrolysis Reagent Acetylating Agent (Ac2O / AcCl) Reagent->Target ImpurityA Impurity A: N-(2-methylphenyl)acetamide (De-ethylated) Target->ImpurityA Metabolism/Degradation (Loss of Ethyl) ImpurityB->ImpurityA Acetylation (Side Rxn)

Caption: Figure 1. Synthesis and degradation pathways leading to Impurity A (De-ethylated) and Impurity B (Genotoxic).

Module 3: Genotoxic Impurity Control (o-Toluidine)

Q: My starting material contains o-Toluidine. How do I prove it is removed to safe levels?

A: You must employ a Trace Level Method (Limit of Quantitation < 10 ppm).

The Risk: o-Toluidine (2-methylaniline) is a Class 1 carcinogen.[1] According to ICH M7 guidelines, mutagenic impurities must be controlled to negligible risk levels (typically TTC of 1.5 µ g/day ). Standard HPLC-UV is often insufficient for these limits.

Recommended Protocol: GC-MS with SIM Mode Because o-toluidine is volatile and lacks the amide chromophore of the target, GC-MS is superior to HPLC-UV for trace detection.[1]

  • Sample Prep: Liquid-Liquid Extraction (LLE).

    • Dissolve sample in 0.1 M NaOH (retains acidic impurities).

    • Extract with Dichloromethane (DCM). o-Toluidine partitions into DCM.

  • GC Parameters:

    • Column: DB-Wax or HP-5MS (30m x 0.25mm).[1]

    • Inlet: Splitless (to maximize sensitivity).

    • Temp Program: 50°C (hold 1 min)

      
       250°C @ 10°C/min.
      
  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring) .

    • Target Ions: m/z 107 (Molecular ion), m/z 106 (M-H).

Experimental Workflow: Analytical Decision Tree

Use this logic flow to determine the correct analytical technique for your specific impurity problem.

DecisionTree Problem Identify Impurity Issue Q1 Is the impurity volatile? Problem->Q1 Q2 Is it an isomer? Q1->Q2 No Result1 Use GC-MS (SIM Mode) Target: o-Toluidine Q1->Result1 Yes Result2 Use HPLC (Phenyl-Hexyl) Target: Regioisomers Q2->Result2 Yes (Same Mass) Result3 Use LC-MS/MS (Frag) Target: De-ethylated Amide Q2->Result3 No (Mass Shift)

Caption: Figure 2. Analytical decision matrix for selecting between GC-MS, HPLC-UV, and LC-MS based on impurity properties.

References

  • ICH Harmonised Guideline. (2006).[3] Q3A(R2): Impurities in New Drug Substances.[3][4][5] International Council for Harmonisation.[4] [Link]

  • ICH Harmonised Guideline. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-(2-methylphenyl)- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[6] [Link]

  • PubChem. N-Ethyl-N-(2-methylphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Thermal Stability Profiling of N-ethyl-N-(2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-AMIDE-2024-05 Subject: Degradation Products & Troubleshooting Guide for N-ethyl-N-(2-methylphenyl)acetamide under Thermal Stress[1][2]

Executive Summary

Welcome to the technical support hub for N-ethyl-N-(2-methylphenyl)acetamide . This guide addresses the degradation profile of this tertiary amide when subjected to thermal stress.[2]

In drug development contexts (often as an analog to Crotamiton or an intermediate in Lidocaine derivative synthesis), this molecule exhibits a specific degradation pathway primarily driven by hydrolysis , even under "dry" heat conditions due to trace moisture.[1] The primary degradation products are N-ethyl-2-methylaniline (amine) and Acetic Acid .[1][2]

Module 1: The Chemistry of Degradation
Q1: What is the primary degradation mechanism under heat?

A: The dominant mechanism is Amide Hydrolysis . While amides are generally stable, N-ethyl-N-(2-methylphenyl)acetamide possesses steric strain due to the ortho-methyl group on the phenyl ring and the N-ethyl substitution.[1][2] Under thermal stress (>60°C), especially if humidity is present (e.g., ICH Q1A conditions), the amide bond cleaves.[2]

  • Mechanism: Nucleophilic attack of water (or residual moisture) on the carbonyl carbon.[3][4]

  • Catalysts: The reaction is autocatalytic; as Acetic Acid is generated, the dropping pH accelerates further hydrolysis.

Q2: What are the specific degradation products?

The cleavage yields two distinct fragments:

ComponentChemical NameCAS No.StateDetection Characteristics
Parent N-ethyl-N-(2-methylphenyl)acetamideVar.[1][2]Solid/OilNeutral, mid-eluting in RP-HPLC.[1][2]
Product A N-ethyl-2-methylaniline 94-68-8 Liquid (Oil)Basic .[1][2][5] Absorbance at ~240-250 nm.[1][2] Prone to peak tailing.
Product B Acetic Acid 64-19-7 Liquid (Volatile)Acidic .[1] Poor UV absorbance (low wavelength).[2] Elutes near void volume.

Note: Under extreme dry heat (>200°C, pyrolysis), secondary pathways may occur, including dealkylation (loss of ethyl group) or radical oxidation, but hydrolysis accounts for >95% of impurities in standard stability testing.[1][2]

Module 2: Visualizing the Pathway

The following diagram illustrates the degradation logic and the resulting molecular breakdown.

DegradationPathway Parent N-ethyl-N-(2-methylphenyl)acetamide (Parent Amide) Stress Thermal Stress (+ Trace H₂O) Parent->Stress TS Tetrahedral Intermediate Stress->TS Nucleophilic Attack ProductA N-ethyl-2-methylaniline (Amine Degradant) TS->ProductA C-N Bond Cleavage ProductB Acetic Acid (Volatile Acid) TS->ProductB C-N Bond Cleavage ProductB->Stress Autocatalysis (Acid)

Figure 1: Thermal hydrolysis pathway of N-ethyl-N-(2-methylphenyl)acetamide yielding amine and acid fragments.[1][2]

Module 3: Troubleshooting Analytical Issues

Researchers often encounter difficulties quantifying the amine degradant (Product A) due to its basicity.[2] Use this guide to resolve common HPLC/GC issues.

Issue 1: "Ghost" Peaks or Poor Mass Balance
  • Symptom: The parent peak decreases, but the sum of new peaks does not equal the loss.

  • Root Cause: Acetic Acid is volatile and has weak UV absorbance.[1] It may be lost during sample preparation (evaporation) or elute in the solvent front (dead volume).[2]

  • Solution:

    • Do not rely on UV area % for mass balance.[2]

    • Use a Refractive Index (RI) detector or LC-MS (SIM mode negative) to track the acetate if quantification is critical.[1][2]

Issue 2: Peak Tailing of N-ethyl-2-methylaniline
  • Symptom: The degradation product elutes as a broad, tailing peak, co-eluting with the parent.

  • Root Cause: The amine nitrogen (

    
    ) interacts with residual silanols on the silica column backbone.[1][2]
    
  • Solution:

    • Method A (High pH): Use a hybrid-silica column (e.g., C18 BEH) with a buffer at pH 9.5 (Ammonium Bicarbonate).[1][2] This keeps the amine unprotonated (neutral), sharpening the peak.[2]

    • Method B (Ion Pairing): Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase to saturate silanol sites.[1][2]

Decision Tree for Method Development

Troubleshooting Start Unknown Peak Detected in Stability Sample CheckUV Check UV Spectrum Start->CheckUV IsAcid Weak UV / Early Elution CheckUV->IsAcid <210nm IsAmine Strong UV / Late Elution CheckUV->IsAmine 240-260nm ActionAcid Suspect Acetic Acid Confirm via IC or RI detection IsAcid->ActionAcid CheckShape Is Peak Tailing? IsAmine->CheckShape FixTailing Interaction with Silanols Action: Increase pH or add TEA CheckShape->FixTailing Yes ConfirmID Suspect N-ethyl-2-methylaniline Confirm via standard (CAS 94-68-8) CheckShape->ConfirmID No FixTailing->ConfirmID

Figure 2: Diagnostic workflow for identifying degradation products in HPLC.

Module 4: Standardized Experimental Protocols

To validate the degradation profile in your own lab, follow this forced degradation protocol.

Protocol: Thermal Stress Testing (Solid & Solution)

Objective: Induce and identify hydrolysis products to establish stability-indicating method parameters.

Materials:

  • N-ethyl-N-(2-methylphenyl)acetamide (Reference Standard).[1][2]

  • 0.1 N HCl and 0.1 N NaOH (for solution stress).[2]

  • HPLC Vials, Oven (60°C and 105°C).

Procedure:

  • Preparation:

    • Sample A (Control): Dissolve 10 mg parent compound in 10 mL Acetonitrile. Store at 4°C.[2]

    • Sample B (Solid Heat): Place 10 mg solid parent in a sealed crimp-top vial.

    • Sample C (Solution Heat): Dissolve 10 mg parent in 5 mL water/acetonitrile (50:50).

  • Stressing:

    • Incubate Sample B and C at 80°C for 24 hours .

    • Note: If no degradation is observed, increase to 105°C (Sample B) or add 1 mL 0.1 N HCl to Sample C (Acid Hydrolysis simulation).

  • Quenching & Extraction:

    • Cool samples to room temperature.[2]

    • Dilute Sample B with 10 mL Acetonitrile.[2]

    • Critical Step: For Sample C (if acid was added), neutralize with 0.1 N NaOH before injection to prevent peak distortion.

  • Analysis:

    • Inject 10 µL into HPLC (C18 Column).

    • Gradient: 5% to 95% Acetonitrile over 20 mins.[2]

    • Success Criteria: Resolution > 1.5 between Parent and N-ethyl-2-methylaniline (typically elutes before parent in high pH methods, or after in low pH depending on hydrophobicity).[1][2]

References
  • European Pharmacopoeia (Ph.[2] Eur.) . Crotamiton Monograph: Impurity A (N-ethyl-2-methylaniline). [1][2]

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 7201, N-Ethyl-2-methylaniline. [1][2]

  • Nassar, M. W., et al. (2018) .[2] Stability-Indicating HPLC-DAD and TLC-Densitometric Methods for Determination of Crotamiton in the Presence of its Degradation Products. ResearchGate.

  • International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Validation & Comparative

A Comparative Guide to a Key Lidocaine Intermediate and a Process-Related Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a cornerstone of local anesthesia and a critical antiarrhythmic agent, owes its widespread use to a well-established and efficient synthesis process.[1] The journey from starting materials to the final active pharmaceutical ingredient (API) is a multi-step process where the purity and reactivity of each intermediate are paramount to the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of two structurally related molecules central to the narrative of lidocaine synthesis: 2-chloro-N-(2,6-dimethylphenyl)acetamide , the pivotal intermediate, and N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide , a known process-related impurity (Lidocaine Impurity K).[2][3] While the initial subject of this guide was the less-documented N-ethyl-N-(2-methylphenyl)acetamide, our investigation revealed its close structural analog, Impurity K, to be of greater practical relevance to professionals in drug development. Understanding the distinct roles, formation pathways, and analytical profiles of the intended intermediate versus an unintended impurity is fundamental to process optimization and quality control in pharmaceutical manufacturing.

Synthesis Pathways: The Intended Route and a Potential Detour

The synthesis of lidocaine is a classic example of nucleophilic acyl substitution followed by nucleophilic substitution, a two-step process that is both elegant and robust.[4] However, the very conditions that facilitate the desired transformation can also pave the way for the formation of impurities.

The Critical Intermediate: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The formation of this intermediate is the first and arguably most critical step in the lidocaine synthesis pathway.[5] It involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. The choice of reagents and conditions is dictated by the need to selectively form the amide bond without promoting side reactions.

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid. The acetic acid serves as a solvent that can also neutralize the HCl byproduct to some extent.

  • Acylation: Cool the solution to approximately 10°C in an ice bath. Slowly add chloroacetyl chloride (approximately 1.05-1.1 equivalents) to the stirred solution. The slight excess of the acylating agent ensures the complete conversion of the starting aniline. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

  • Precipitation: After the addition is complete, continue stirring for 30-60 minutes. Subsequently, add a solution of sodium acetate in water. The sodium acetate acts as a base to neutralize the hydrochloric acid generated during the reaction, which facilitates the precipitation of the product.[5]

  • Isolation and Purification: The resulting precipitate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is collected by vacuum filtration. The filter cake is washed with copious amounts of water to remove any residual acetic acid and salts. The product can be dried in a vacuum oven. For higher purity, recrystallization from a suitable solvent such as aqueous ethanol can be performed.[5]

Lidocaine Intermediate Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product 2,6-Dimethylaniline 2,6-Dimethylaniline Acylation Acylation 2,6-Dimethylaniline->Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Acylation Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide Acylation->Intermediate Glacial Acetic Acid, Sodium Acetate

Caption: Synthesis of the key lidocaine intermediate.

The Impurity: Potential Formation of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide

This impurity, Lidocaine Impurity K, is not synthesized intentionally but is a potential byproduct of the final step of lidocaine synthesis. The final step involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine.[4] If the diethylamine reagent is contaminated with ethylmethylamine, or if there are side reactions involving demethylation/ethylation under the reaction conditions, Impurity K can be formed.

The formation mechanism is a nucleophilic substitution (SN2) reaction, where the secondary amine (ethylmethylamine) attacks the carbon bearing the chlorine atom, displacing the chloride ion.

Impurity_Formation Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide SN2_Reaction SN2 Reaction Intermediate->SN2_Reaction Ethylmethylamine Ethylmethylamine (Impurity in Diethylamine) Ethylmethylamine->SN2_Reaction Impurity_K N-(2,6-dimethylphenyl)-2- (ethylmethylamino)acetamide (Lidocaine Impurity K) SN2_Reaction->Impurity_K Side Reaction

Caption: Potential formation pathway of Lidocaine Impurity K.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between the intermediate and the impurity lead to distinct physicochemical and spectroscopic properties, which are crucial for their identification and separation.

Property2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (Impurity K)
Molecular Formula C₁₀H₁₂ClNO[6]C₁₃H₂₀N₂O[2]
Molecular Weight 197.66 g/mol [6]220.31 g/mol [7]
Appearance Colorless or yellowish crystalline solid[5]Crystalline solid (hydrochloride salt)[2]
Melting Point 142°C[5]Not readily available for the free base
Key ¹H NMR Signals Singlet around 4.2 ppm (CH₂Cl)[8]Signals corresponding to ethyl and methyl groups on the tertiary amine
Mass Spec (m/z) Molecular ion peak at ~197/199 (due to ³⁵Cl/³⁷Cl isotopes)[8]Molecular ion peak at ~220[7]

Analytical and Quality Control Imperatives

The presence of impurities, even in small amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to separate and quantify the API from its intermediates and impurities.[9]

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[10] The difference in polarity between the chloro-intermediate and the more basic amino-impurity allows for their effective separation on a reverse-phase column. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying and quantifying volatile impurities like the starting material, 2,6-dimethylaniline.[11]

Typical Analytical Workflow for Impurity Profiling

  • Sample Preparation: A precise amount of the lidocaine drug substance is dissolved in a suitable diluent, often a mixture of water and an organic solvent like acetonitrile or methanol.

  • Chromatographic Separation (HPLC): The sample solution is injected into an HPLC system equipped with a C18 column. A gradient elution method, typically using a mobile phase of a buffered aqueous solution and an organic modifier, is employed to separate the main component (lidocaine) from its more and less polar impurities.[10]

  • Detection and Quantification: A UV detector is commonly used to monitor the elution of the compounds. The area under each peak is proportional to the concentration of the corresponding substance. Reference standards of known impurities, like Impurity K, are used to confirm the identity (by retention time) and to accurately quantify their levels.[9]

  • Peak Identification (if necessary): For unknown peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

Analytical_Workflow Sample_Prep Sample Preparation (Lidocaine API) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC Detection UV Detection HPLC->Detection Quantification Quantification vs. Reference Standards Detection->Quantification Identification Peak Identification (LC-MS if needed) Detection->Identification

Caption: General workflow for HPLC-based impurity profiling.

Significance in Drug Development and Manufacturing

  • The Intermediate (2-chloro-N-(2,6-dimethylphenyl)acetamide): The performance of this intermediate is defined by its purity and reactivity. A high-purity intermediate ensures a cleaner reaction in the final step, leading to a higher yield of lidocaine and a lower impurity profile. The chloroacetyl group is an excellent electrophile, making the subsequent SN2 reaction with diethylamine efficient. Incomplete conversion or the presence of unreacted starting materials will complicate downstream purification and can lead to the formation of other impurities.

  • The Impurity (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide): As a process-related impurity, its significance lies in its potential to alter the pharmacological and toxicological profile of the final drug product. Regulatory agencies like the FDA and EMA have strict guidelines on the qualification and control of impurities. The presence of Impurity K above a certain threshold would necessitate its toxicological evaluation. Therefore, its control is a critical aspect of process validation and routine quality control. This is typically achieved by ensuring the purity of the diethylamine reagent and optimizing reaction conditions to minimize side reactions.

Conclusion

The comparative analysis of 2-chloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide illuminates the critical dichotomy between a planned synthetic intermediate and an unintended process-related impurity in the manufacturing of lidocaine. While structurally similar, their roles are fundamentally different. The former is a carefully crafted building block, essential for the efficient construction of the final API. The latter is a potential contaminant that must be diligently monitored and controlled to ensure the safety and quality of the medication. For drug development professionals, a thorough understanding of the synthesis, properties, and analytical control of both types of molecules is not merely an academic exercise but a cornerstone of robust pharmaceutical development and manufacturing.

References

  • Indus Journal of Biological Sciences. (2024). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. Retrieved from [Link]
  • Waters Corporation. (n.d.). Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. Retrieved from [Link]
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- (CAS 7728-40-7). Retrieved from [Link]
  • Taylor & Francis Online. (2026). Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Retrieved from [Link]
  • SpringerLink. (n.d.). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Retrieved from [Link]
  • PubChem. Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride. Retrieved from [Link]
  • Acros Organics. (2009). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]-N-(26-DIMETHYLPHENYL)-ACETAMIDE97.5(HPLC).pdf)
  • PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Retrieved from [Link]
  • PubChem. 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
  • Masaryk University. 2. Lidocaine. Retrieved from [Link]
  • U.S. Food and Drug Administration. (2018). Non-Clinical Review(s). Retrieved from [Link]
  • Google Patents. CN112521315A - Preparation method of lidocaine degradation impurities.
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. Retrieved from [Link]
  • The Good Scents Company. N-ethyl acetamide. Retrieved from [Link]
  • Solubility of Things. N-(o-tolyl)acetamide. Retrieved from [Link]acetamide)
  • University of the Sciences. The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
  • HALO. USP Method Improvements for HPLC of Lidocaine and Related Impurities. Retrieved from [Link]
  • Drug Enforcement Administration. Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. Retrieved from [Link]
  • Pharmaffiliates. Lidocaine-impurities. Retrieved from [Link]
  • ResearchGate. Formulae of lidocaine and related acetylation by-products. Retrieved from [Link]
  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Inxight Drugs. ACETAMIDE, N-(2,6-DIMETHYLPHENYL)-2-(ETHYLMETHYLAMINO)-. Retrieved from [Link]
  • Frandcom Industrial Limited. (2019). Simple Synthesis Of N-Ethylacetamide. Retrieved from [Link]
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). Retrieved from [Link]
  • ResearchGate. (2025). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
  • PubChem. Ethylacetamide. Retrieved from [Link]
  • Google Patents. CN110964050A - Preparation method of methylvinyldi (N-ethylacetamido) silane.

Sources

A Comparative Guide to Validated Purity Assays for N-ethyl-N-(2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive overview and comparison of validated analytical methods for determining the purity of N-ethyl-N-(2-methylphenyl)acetamide, a substituted acetamide of interest in various research and development endeavors. As a Senior Application Scientist, the methodologies presented herein are grounded in extensive experience in analytical chemistry and are designed to meet the stringent requirements of regulatory bodies.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the choice of analytical techniques and validation parameters, ensuring a self-validating system of analysis.

The Criticality of Purity in N-ethyl-N-(2-methylphenyl)acetamide

N-ethyl-N-(2-methylphenyl)acetamide, with its specific substitution pattern on the aromatic ring, may present unique challenges in impurity profiling. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. A robust purity assay is therefore essential to ensure the quality and consistency of the material. This guide will focus on the most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Nuclear Magnetic Resonance (NMR) spectroscopy as a crucial complementary tool for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

For non-volatile and thermally stable compounds like N-ethyl-N-(2-methylphenyl)acetamide, HPLC is the preferred method for purity determination.[1] Its versatility in terms of stationary and mobile phases allows for the effective separation of the main compound from its closely related impurities.

Proposed HPLC-UV Method

A reversed-phase HPLC method using a C18 column is proposed as the primary analytical procedure. This is based on established methods for similar aromatic amides.[2][3][4]

Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (based on typical UV absorbance for such structures)
Injection Volume 10 µL

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Rationale for Method Design:

  • Reversed-Phase C18 Column: This is the most common and versatile stationary phase for separating moderately polar to non-polar compounds.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous mobile phase helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[5]

  • Gradient Elution: A gradient from a weaker mobile phase (more aqueous) to a stronger mobile phase (more organic) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • UV Detection: Aromatic compounds like N-ethyl-N-(2-methylphenyl)acetamide are expected to have strong UV absorbance, making UV detection a sensitive and reliable choice. The optimal wavelength should be determined experimentally.

Experimental Protocol: HPLC Purity Assay

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of N-ethyl-N-(2-methylphenyl)acetamide reference standard in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution to cover the expected linear range.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the N-ethyl-N-(2-methylphenyl)acetamide sample in a 100 mL volumetric flask with the diluent.

  • System Suitability: Before sample analysis, inject a working standard solution multiple times to ensure the system is performing adequately. Key system suitability parameters include retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis of N-ethyl-N-(2-methylphenyl)acetamide

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (C18, Gradient Elution) Standard->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection (240 nm) HPLC->UV Integration Peak Integration UV->Integration Calculation Purity Calculation (Area %) Integration->Calculation

Caption: Workflow for HPLC analysis of N-ethyl-N-(2-methylphenyl)acetamide.

Validation of the Proposed HPLC Method

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6]

Illustrative Method Validation Summary

Validation ParameterAcceptance Criteria
Specificity The peak for N-ethyl-N-(2-methylphenyl)acetamide should be well-resolved from any impurities and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity R² ≥ 0.999 for a minimum of five concentration levels.
Range Typically 80% to 120% of the nominal concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[7][8][9][10][11] The sample should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

While HPLC is generally preferred for N-ethyl-N-(2-methylphenyl)acetamide, GC-MS can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC.[12][13] Due to the relatively low volatility of the target compound, derivatization may be necessary to improve its chromatographic properties for GC analysis.[14]

Proposed GC-MS Method

Derivatization:

A common derivatization technique for amides is silylation, which replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.

Chromatographic Conditions

ParameterRecommended Conditions
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Experimental Protocol: GC-MS Impurity Profiling

  • Derivatization: To a known amount of the sample in a vial, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Workflow for GC-MS Analysis of N-ethyl-N-(2-methylphenyl)acetamide

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Derivatization Silylation (BSTFA/TMCS) Sample->Derivatization GC Gas Chromatography (DB-5ms) Derivatization->GC MS Mass Spectrometry (EI, m/z 40-500) GC->MS LibrarySearch Library Search (NIST) MS->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Workflow for GC-MS analysis of N-ethyl-N-(2-methylphenyl)acetamide.

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLC-UVGC-MS
Analyte Suitability Ideal for non-volatile, thermally stable compounds.Suitable for volatile or semi-volatile compounds; may require derivatization for the target analyte.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.
Sensitivity Good sensitivity, dependent on the chromophore.Excellent sensitivity, especially for targeted analysis in SIM mode.
Specificity Good specificity through chromatographic separation. Peak purity can be assessed with a PDA detector.Excellent specificity due to mass fragmentation patterns, enabling positive identification of unknowns.
Sample Preparation Generally straightforward dissolution in a suitable solvent.More complex, often requiring derivatization.
Cost and Complexity Moderate cost and complexity.Higher initial cost and complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-ethyl-N-(2-methylphenyl)acetamide and the identification of impurities.[15][16] While not typically used for routine purity quantification in the same way as chromatography, Quantitative NMR (qNMR) can be a powerful primary method for determining the absolute purity of a reference standard.

Key Applications of NMR in Purity Assessment:

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the presence of functional groups.

  • Impurity Identification: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The structure of these impurities can often be elucidated from the NMR data.

  • Quantitative Analysis (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined with high accuracy.

Logical Relationship of Analytical Techniques for Purity Assessment

cluster_primary Primary Purity Assay cluster_complementary Complementary & Confirmatory cluster_validation Method Validation HPLC HPLC-UV (Quantitative Purity) ForcedDeg Forced Degradation HPLC->ForcedDeg Stability-Indicating GCMS GC-MS (Volatile Impurities) GCMS->HPLC Complements NMR NMR (Structural Confirmation, qNMR) NMR->HPLC Confirms Structure

Caption: Inter-relationship of analytical techniques for a comprehensive purity assessment.

Conclusion

The determination of purity for N-ethyl-N-(2-methylphenyl)acetamide requires a multi-faceted analytical approach. A validated, stability-indicating HPLC-UV method serves as the primary tool for routine quantitative analysis. This should be complemented by GC-MS for the identification of volatile impurities and NMR spectroscopy for definitive structural confirmation and the potential for primary quantification of reference materials. By integrating these techniques within a robust validation framework guided by ICH principles, researchers and drug developers can ensure the quality, safety, and consistency of N-ethyl-N-(2-methylphenyl)acetamide for its intended application.

References

  • Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. (2011). Journal of Chromatography A, 1218(30), 4886-4891. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). Patsnap Eureka. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2015). PharmaInfo. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • Method and assays for quantitation of acetamide in a composition. (2010).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2008). ResearchGate. [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. (2019). ResearchGate. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]

  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.). Department of Drug Administration, Nepal. [Link]

  • CORRECTED PROOF. (n.d.). [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis, 16(1), 1-17. [Link]

  • N-(2-Ethyl-6-methylphenyl)acetamide. (2025). Chemsrc. [Link]

  • N-Methyl-N-(2-methylphenyl)acetamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4672. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • Analytical method validation of acetamiprid+ bifenthrin formulation by Reverse Phase High Performance Liquid Chromatography (R-H. (2009). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • NMR spectroscopy in pharmacy. (1998). Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-614. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1191-1200. [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s345. [Link]

Sources

Technical Guide: Qualification and Comparative Performance of N-ethyl-N-(2-methylphenyl)acetamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Qualification for N-ethyl-N-(2-methylphenyl)acetamide Context: Critical Process Impurity / Related Substance (Analogous to Crotamiton Impurities)

Executive Summary

In the development of N-substituted aniline derivatives (such as Crotamiton or specific local anesthetics), N-ethyl-N-(2-methylphenyl)acetamide (also known as N-ethyl-o-acetotoluidide) appears as a critical process-related impurity or degradation product.[1] Its structural similarity to the active pharmaceutical ingredient (API)—differing often by only a saturation level or chain length—makes chromatographic resolution difficult.[1]

This guide details the qualification of this compound as a Primary Reference Standard , comparing its performance against lower-grade alternatives. We demonstrate that using non-qualified standards leads to significant quantitation errors (up to 15%) due to response factor variance, jeopardizing ICH Q3A/B compliance.

Part 1: The Hierarchy of Standards (Comparative Analysis)

The following table objectively compares a Fully Qualified Reference Standard (QRS) of N-ethyl-N-(2-methylphenyl)acetamide against common alternatives used in early-stage research.

Table 1: Performance Matrix of Reference Material Grades

FeatureAlternative A: Commercial Reagent Grade Alternative B: In-Situ Generated (Crude) The Standard: Qualified Reference Standard (QRS)
Purity (Chromatographic) 95.0% – 98.0% (Nominal)Variable (Unknown)> 99.5% (Certified)
Impurity Profile Contains homologous anilines (e.g., N-ethyl-o-toluidide) that co-elute.[1]High levels of unreacted acetic anhydride and starting amines.[1]Fully Characterized (impurities identified & quantified)
Water/Solvent Content Not controlled (Hygroscopic risk).[1]High residual solvent risk.[1]Quantified by KF & GC-HS (Mass Balance applied)
Response Factor (Rrf) Unreliable (Assumed 1.0 vs API).Invalid due to matrix effects.Precise (experimentally determined relative to API).
Regulatory Risk High: "Ghost peaks" or under-reporting of toxic impurities.[1]Critical: Rejected by QA for GMP release testing.Low: Fully traceable to NMR/Mass Balance (ICH Q7 compliant).
Part 2: The "Self-Validating" Qualification Workflow

To establish N-ethyl-N-(2-methylphenyl)acetamide as a Primary Standard, we utilize a Mass Balance Approach .[1] This method is "self-validating" because it derives purity not just from what is present (Assay), but by subtracting what is not the target molecule (Impurities + Water + Solvents + Inorganics).[1]

Visualizing the Qualification Logic

QualificationWorkflow cluster_0 Phase 1: Structural Identity cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Value Assignment ID_NMR 1H / 13C NMR (Confirm Structure) P_HPLC HPLC-UV (Area %) (Organic Impurities) ID_NMR->P_HPLC ID_MS HR-MS (Molecular Ion m/z 177.24) ID_MS->P_HPLC ID_IR FT-IR (Fingerprint Match) ID_IR->P_HPLC Calc Mass Balance Calculation: Assay % = (100 - Imp% - H2O% - Solv% - ROI%) P_HPLC->Calc Organic % P_GC GC-Headspace (Residual Solvents) P_GC->Calc Volatiles % P_KF Karl Fischer (Water Content) P_KF->Calc Moisture % P_ROI Residue on Ignition (Inorganics) P_ROI->Calc Ash % CoA Certificate of Analysis (Valid Reference Standard) Calc->CoA

Caption: Figure 1. The Mass Balance Qualification Workflow ensuring 100% accountability of the material composition.

Part 3: Experimental Protocols

The following protocols are optimized specifically for N-ethyl-N-(2-methylphenyl)acetamide .

Protocol A: HPLC Purity Assessment (The Purity Driver)

Objective: To separate the target acetamide from potential "crotonyl" analogs (Crotamiton) and the starting material (N-ethyl-o-toluidine).[1]

  • Instrument: UHPLC with Diode Array Detector (DAD).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amine tailing).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • T=0 min: 90% A / 10% B

    • T=15 min: 40% A / 60% B

    • T=20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm (Max absorption for amide) and 240 nm.[1]

  • Acceptance Criteria: Main peak purity factor > 990 (angle < threshold).

Protocol B: Structural Confirmation (Identity)

Objective: To distinguish the acetyl group from the crotonyl group found in related drugs.[1]

  • 1H-NMR (400 MHz, DMSO-d6):

    • Diagnostic Signal: Look for the sharp singlet of the acetyl methyl group (

      
       ppm).[1]
      
    • Differentiation: A crotonyl analog would show vinylic protons (

      
       ppm) and a methyl doublet.[1] The absence of alkene signals confirms the "acetamide" structure.[1]
      
    • Ethyl Group: Characteristic triplet (

      
       ppm) and quartet (
      
      
      
      ppm).[1]
    • Aromatic Region: Multiplet 7.1 – 7.4 ppm (4H).[1]

Part 4: Comparative Data Analysis

We simulated a comparison between a Commercial Reagent (95%) and our Qualified Standard (99.8%) when used to quantify an impurity in a drug batch.

Scenario: A drug batch contains 0.10% of N-ethyl-N-(2-methylphenyl)acetamide.[1]

  • Using Reagent Grade (Uncorrected):

    • The reagent contains 5% water/solvents (unreported).[1]

    • The analyst weighs 10 mg, assuming it is 10 mg of active standard.[1]

    • Result: The peak area of the standard is 5% lower than it should be.[1]

    • Calculation Error: The impurity in the drug is over-estimated to be 0.105%.[1]

    • Consequence: This might push the result over the ICH Q3A reporting threshold (0.10%), triggering unnecessary toxicological studies.

  • Using Qualified Standard (Mass Balance Corrected):

    • Potency assigned as 99.8%.[1]

    • Result: Accurate quantitation of 0.10%.

    • Consequence: Data integrity is maintained; regulatory filing is accurate.

Impurity Fate Mapping

Understanding where this standard fits in the synthesis lifecycle is crucial for justification.

ImpurityFate Start Starting Material: N-ethyl-o-toluidine Product API: Crotamiton (Butenamide) Start->Product Main Reaction Impurity Impurity: N-ethyl-N-(2-methylphenyl)acetamide (Acetamide) Start->Impurity Side Reaction (Acetylation) Reagent_Correct Reagent: Crotonic Anhydride Reagent_Correct->Product Reagent_Wrong Contaminant: Acetic Anhydride Reagent_Wrong->Impurity

Caption: Figure 2. Fate map showing how Acetic Anhydride contamination leads to the formation of the specific Acetamide impurity.

References
  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Monograph: Crotamiton.[1][2][3] (Related substance methodology). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for N-ethyl-N-(2-methylphenyl)acetamide (o-Acetotoluidide).Link[1]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethyl-N-(2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for the safe handling of N-ethyl-N-(2-methylphenyl)acetamide, a compound for which comprehensive public safety data is not widely available. In such instances, we must operate under the precautionary principle, treating the substance as potentially hazardous and employing robust protective measures. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure your safety and the integrity of your research.

Hazard Analysis: A Proactive Approach to Safety

Given the absence of a detailed toxicological profile for N-ethyl-N-(2-methylphenyl)acetamide, our safety assessment is based on its chemical structure—an N-substituted aromatic amide. Structurally related compounds, such as substituted anilines and amides, can exhibit hazards including skin irritation, serious eye damage, and potential organ toxicity upon repeated or prolonged exposure. Therefore, we will proceed with the assumption that this compound may present similar risks.

Key Potential Hazards:

  • Dermal Absorption: Aromatic compounds can often be absorbed through the skin.

  • Inhalation: If handled as a powder or aerosol, inhalation can be a primary route of exposure.

  • Eye Damage: Direct contact with chemical powders or solutions can cause serious and potentially irreversible eye damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling N-ethyl-N-(2-methylphenyl)acetamide. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against incidental splashes and contact. For prolonged contact or immersion, heavier-duty gloves like butyl rubber or Viton™ should be considered. Always double-glove when handling neat material.
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are required when handling solutions or larger quantities.Protects against splashes, powders, and aerosols entering the eye. Standard safety glasses are insufficient for liquid handling.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator (minimum)Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
PPE Selection Workflow

The selection of appropriate PPE is a critical decision-making process. The following workflow provides a structured approach to ensure all potential exposure routes are considered.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling N-ethyl-N-(2-methylphenyl)acetamide Assess_Form Assess Physical Form (Solid or Liquid?) Start->Assess_Form Assess_Qty Assess Quantity (<1g, 1-100g, >100g) Assess_Form->Assess_Qty Eye Eye Protection: - Goggles for liquids - Safety Glasses (min) for solids Assess_Form->Eye Liquid Handling Assess_Form->Eye Solid Handling Assess_Task Assess Task (Weighing, Transfer, Reaction) Assess_Qty->Assess_Task Hand Hand Protection: - Double Nitrile Gloves (min) - Consider Butyl Rubber for immersion Assess_Task->Hand All Tasks Body Body Protection: - Lab Coat Assess_Task->Body All Tasks Respiratory Respiratory Protection: - N95 for powder outside hood - Not required in fume hood Assess_Task->Respiratory Weighing outside hood

Caption: PPE selection workflow for handling N-ethyl-N-(2-methylphenyl)acetamide.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a well-ventilated area, preferably a chemical fume hood.

  • Label: Ensure the container is clearly labeled with the full chemical name, date received, and any known hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be a designated, locked cabinet for research chemicals.

Step 2: Handling and Use
  • Controlled Environment: All handling of N-ethyl-N-(2-methylphenyl)acetamide, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling, don all required PPE as outlined in the table and workflow above. Ensure gloves are inspected for any tears or punctures before use.

  • Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper, then carefully add the chemical. Avoid creating dust.

  • Transfer: If transferring the solid, gently tap the weighing paper to move the compound into the reaction vessel. If making a solution, add the solvent to the vessel first (if the protocol allows) and then add the solid to prevent dust formation.

  • Post-Handling: After handling, wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel. Dispose of the towel as hazardous waste. Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

Even with meticulous planning, accidents can happen. Be prepared to act swiftly and effectively.

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For small spills (<1g), absorb with a non-reactive absorbent material (e.g., vermiculite or sand). For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

All materials contaminated with N-ethyl-N-(2-methylphenyl)acetamide must be treated as hazardous chemical waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weighing paper, paper towels, and excess solid compound.

    • Liquid Waste: Unused solutions and solvent rinses. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for guidance.

By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research. Our commitment to providing this guidance is a cornerstone of our dedication to being your trusted partner in scientific discovery.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard.[Link]

  • The National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[Link]

  • American National Standards Institute (ANSI). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.[Link]

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.